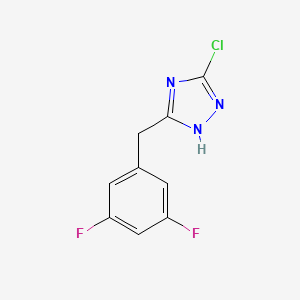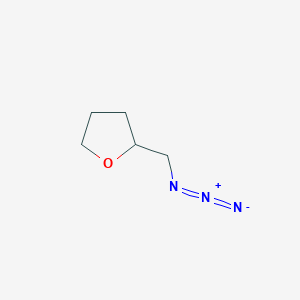
2-(Azidomethyl)tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Azidomethyl)tetrahydrofuran” is a chemical compound that can be purchased from various suppliers . It has been used in the synthesis of carbopeptoids, which show a secondary structure similar to that of a tetrameric octameric peptide .
Synthesis Analysis
The synthesis of substituted tetrahydrofurans has been advanced over the period from 2005 to 2012 . A tandem synthesis of 2-quinazoline carboxylates using 2-(azidomethyl)phenyl isocyanides along with carbazates has been reported .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed through various spectral techniques such as MS, 1H-NMR, 13C-NMR, UV–visible, and FTIR .Chemical Reactions Analysis
The chemical modification of hydroxyl-terminated polybutadiene (HTPB) was carried out through the bulk reaction between the HTPB double bonds and azide pendant groups . Other reactions include the Staudinger reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed through techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .科学的研究の応用
Synthesis and Structural Study in Carbopeptoids
2-(Azidomethyl)tetrahydrofuran has been used as an amino acid precursor for the synthesis of D-allo-5-(azidomethyl)tetrahydrofuran-2-carboxylate from D-ribose. This precursor facilitates the oligomerization to form dimeric, tetrameric, and octameric carbopeptoids, with studies on their solution structures providing valuable insights (Hungerford et al., 2001).
Enantiospecific Synthesis
The compound has been integral in the enantiospecific synthesis of sugar amino acids like (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid. This process uses a sugar enone derived from galactose as a chiral precursor, demonstrating the compound's role in creating bioactive molecules (Uhrig et al., 2010).
Biomass-Derived Solvent Applications
2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like furfural or levulinic acid, has been explored as an environmentally friendly alternative solvent. It's useful in syntheses involving organometallics, organocatalysis, biotransformations, and processing lignocellulosic materials. Preliminary toxicology assessments suggest its potential in pharmaceutical chemistry (Pace et al., 2012).
Visible-Light Mediated Oxidative Amination
In a study, tetrahydrofuran was subjected to catalytic oxidative amination mediated by visible light, using molecular oxygen as a benign oxidant. This method offered a green route for N-substituted azoles, highlighting the compound's role in sustainable chemistry (Zhang et al., 2017).
Synthesis of 4-Aminomethyl-tetrahydrofuran-2-carboxylates
The synthesis of templated tetrahydrofuran-based γ-azido esters with cis and trans relative configurations was achieved through ring contraction of 2-O-triflates of pentono-1,5-lactones. This work exemplifies the compound's utility in the preparation of compound libraries and peptidomimetics (Edwards et al., 2006).
Self-Clickable Building Block from Biomass
2-Azidomethyl-5-ethynylfuran, synthesized directly from renewable biomass, acts as a self-clickable monomer. Its azide group's reactivity was demonstrated in the efficient preparation of a range of furfural-containing triazoles. This showcases its role in accessing bio-based chemicals and oligomeric materials through a click-chemistry approach (Karlinskii et al., 2019).
Multienzymatic Stereoselective Cascade Process
2-Methyl-3-Substituted tetrahydrofurans, key precursors in biologically active products, were synthesized through a multienzymatic stereoselective cascade process. This method is crucial for efficiently producing these synthons, underscoring the compound's significance in pharmaceutical and flavor compound synthesis (Brenna et al., 2017).
Environmental Impact and Solvent Applications
Studies on tetrahydrofuran's environmental impact and its use as a solvent in various applications, including pervaporation and organometallic reactions, highlight its importance in sustainable and green chemistry practices (Chapman et al., 2006; Aycock, 2007)(Aycock, 2007).
作用機序
Target of Action
2-(Azidomethyl)oxolane, also known as 2-(Azidomethyl)tetrahydrofuran, is a compound that primarily targets the synthesis of oxazolines . Oxazolines are a privileged heterocycle with broad applications . , but also a versatile functional group in organic synthesis.
Mode of Action
The compound interacts with its targets through a mild catalytic process . This process complements the conventional oxazoline synthesis based on non-catalytic cyclization of β-hydroxy or unsaturated amides . It is also a new addition to the reactivity profile of oxetanes leading to heterocycles . In the presence of In (OTf) 3, various 3-amido oxetanes undergo smooth intramolecular cyclization to form the corresponding 2-oxazolines .
Biochemical Pathways
The biochemical pathways affected by 2-(Azidomethyl)oxolane involve the synthesis of oxazolines from oxetanes . This process provides rapid access to various natural products and antibacterial molecules . The development of efficient approaches for oxazoline synthesis has been a constant pursuit in organic synthesis .
Pharmacokinetics
The compound’s adme properties and their impact on bioavailability would be crucial for its potential use in medicinal chemistry and organic synthesis .
Result of Action
The result of the compound’s action is the efficient synthesis of oxazolines from oxetanes . This protocol provides rapid access to various natural products and antibacterial molecules . It also leads to the formation of some valuable oxazoline-based bidentate ligands .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, the process of synthesizing oxazolines from oxetanes requires moderate heating Therefore, temperature could be a significant environmental factor
Safety and Hazards
将来の方向性
The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences . The synthesis of a D-allo-5-(azidomethyl)tetrahydrofuran-2-carboxylate as an amino acid precursor is reported from D-ribose . This could open up new avenues for research and development in the field of chemistry and material sciences.
特性
IUPAC Name |
2-(azidomethyl)oxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-8-7-4-5-2-1-3-9-5/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAAYMXHYIEKND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

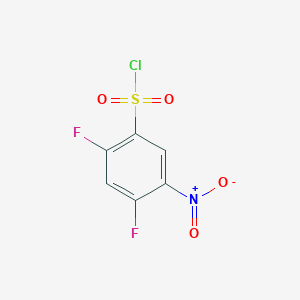
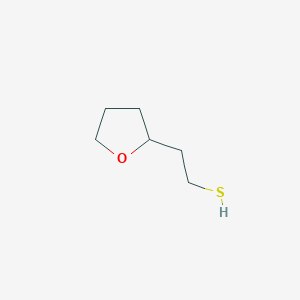
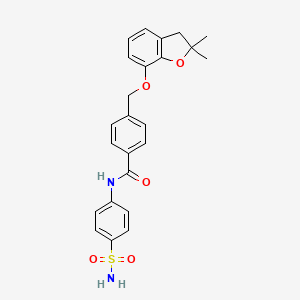
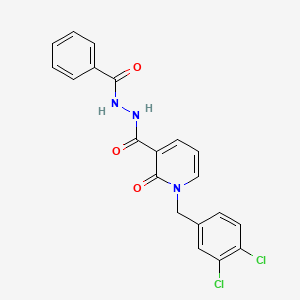
![4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2403616.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2403619.png)
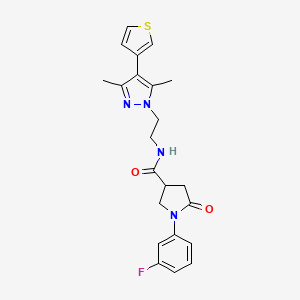
![3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2403624.png)
![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2403625.png)
![naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2403626.png)

